molecular formula C11H16O2 B15077011 Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate CAS No. 29753-02-4

Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate

Cat. No.: B15077011
CAS No.: 29753-02-4
M. Wt: 180.24 g/mol
InChI Key: SKKHNUKNMQLBTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate, also known as 2-norbornyl methacrylate, is a bicyclic ester derivative with a methacrylate functional group. Its structure comprises a norbornane (bicyclo[2.2.1]heptane) framework esterified with 2-methylprop-2-enoic acid (methacrylic acid). This compound is utilized in polymer chemistry due to the rigidity imparted by the norbornane moiety, which enhances thermal stability and mechanical properties in resins and coatings . The methacrylate group enables free-radical polymerization, making it valuable in industrial applications such as adhesives and dental materials. While its synthesis often involves acid-catalyzed esterification or transesterification, modifications to the bicyclic core or ester group can tailor its reactivity and physical characteristics .

Properties

CAS No.

29753-02-4

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-bicyclo[2.2.1]heptanyl 2-methylprop-2-enoate

InChI

InChI=1S/C11H16O2/c1-7(2)11(12)13-10-6-8-3-4-9(10)5-8/h8-10H,1,3-6H2,2H3

InChI Key

SKKHNUKNMQLBTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1CC2CCC1C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate typically involves the esterification of bicyclo[2.2.1]heptan-2-ol with methacrylic acid. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various ester derivatives.

Comparison with Similar Compounds

Esters of Bicyclo[2.2.1]heptane Derivatives

Compound Name Key Substituents/Modifications Reactivity/Stability Bioactivity/Applications Synthesis Method
Bicyclo[2.2.1]heptan-2-yl benzoate Benzoate ester (aryl group) Lower hydrolysis susceptibility compared to methacrylate; electron-withdrawing aryl group enhances UV stability Antiproliferative effects on Trypanosoma cruzi epimastigotes; potential drug candidates Esterification of norbornanol with benzoyl chloride under basic conditions
Fluorinated ((1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl)methyl 4-fluorobenzoate Fluorinated aryl ester Increased thermal and oxidative stability due to fluorine substituents Used in fluorination catalysis; structural complexity requires isomer-specific purification Multi-step synthesis involving fluorobenzoic acid coupling; 52% yield
3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]heptan-2-yl methacrylate Trifluoromethyl and hydroxyl groups Enhanced hydrophobicity and resistance to hydrolysis Specialty monomer for high-performance polymers (e.g., low-surface-energy coatings) Radical addition or esterification with fluorinated alcohols

Non-Ester Derivatives

Compound Name Key Substituents/Modifications Reactivity/Stability Bioactivity/Applications Synthesis Method
N-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)benzamide Benzamide (amide group) Higher hydrolytic stability compared to esters; resistant to acidic/basic conditions Pharmaceutical intermediates (e.g., CXCR2 antagonists for cancer therapy) Direct coupling of norbornylamine with benzoyl chloride; >90% yield
1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-one Ketone group Prone to nucleophilic attacks (e.g., Grignard reactions) Intermediate in fragrance and agrochemical synthesis Friedel-Crafts acylation or oxidation of norbornane derivatives
2-(Bicyclo[2.2.1]heptan-2-yl)acetic acid Carboxylic acid Acid-catalyzed reactions (e.g., esterification) Building block for biodegradable polymers Hydrolysis of corresponding esters or oxidation of norbornane alcohols

Key Comparative Insights

Reactivity :

  • Methacrylate esters (target compound) exhibit higher polymerization activity than benzoate esters due to the electron-deficient double bond .
  • Amides (e.g., benzamide derivatives) show superior hydrolytic stability, making them suitable for prolonged biological applications .

Bioactivity: Benzoate esters demonstrate antiparasitic activity, whereas methacrylates are primarily industrial monomers .

Synthetic Accessibility :

  • Amides achieve higher yields (>90%) compared to fluorinated esters (52%) due to fewer purification challenges .
  • Acid-catalyzed methods for methacrylates require stringent pH control, as seen in the synthesis of CXCR2 antagonists .

Physical Properties :

  • Fluorinated methacrylates exhibit lower solubility in polar solvents but higher glass transition temperatures ($T_g$) in polymers .
  • Ketones and carboxylic acids are more polar, enabling diverse functionalization but limiting compatibility with hydrophobic matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.